molecular formula C10H14O3 B11911013 2-Methylcyclopropanecarboxylic anhydride CAS No. 596826-59-4

2-Methylcyclopropanecarboxylic anhydride

Cat. No.: B11911013
CAS No.: 596826-59-4
M. Wt: 182.22 g/mol
InChI Key: UPWQEUMJRMEGGL-UHFFFAOYSA-N
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Description

Cyclopropane derivatives are notable for their unique reactivity due to ring strain, which influences their chemical behavior in synthesis and applications. However, none of the provided evidence directly discusses this compound, limiting the ability to provide authoritative data on its properties or applications.

Properties

CAS No.

596826-59-4

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(2-methylcyclopropanecarbonyl) 2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-5-3-7(5)9(11)13-10(12)8-4-6(8)2/h5-8H,3-4H2,1-2H3

InChI Key

UPWQEUMJRMEGGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)OC(=O)C2CC2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclopropanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, offering high yields and a straightforward experimental procedure.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale dehydrating agents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols under mild conditions to form esters.

    Amines: Reacts with primary or secondary amines to form amides.

    Water: Hydrolysis in the presence of water to yield the corresponding carboxylic acid.

Major Products:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • 2-Methylcyclopropanecarboxylic anhydride is utilized in the synthesis of various pharmaceutical intermediates. Its unique three-membered ring structure allows for the formation of complex molecules with defined stereochemistry, which is critical in drug design and development .
  • Chiral Building Blocks :
    • The compound serves as a precursor for the synthesis of chiral building blocks used in pharmaceuticals. For instance, it can be transformed into optically active compounds that are essential for developing enantiomerically pure drugs .
  • Natural Product Synthesis :
    • It plays a role in the synthesis of natural products, particularly those containing cyclopropane rings. The rigidity of the cyclopropane moiety contributes to the biological activity of these compounds, making them valuable in medicinal chemistry .

Agrochemical Applications

  • Pesticide Development :
    • The anhydride is explored as a building block for agrochemicals, including herbicides and insecticides. Its ability to form derivatives that exhibit biological activity makes it a candidate for developing new agrochemical agents .
  • Plant Growth Regulators :
    • Research indicates that derivatives of this compound can act as plant growth regulators, influencing plant development and yield .

Materials Science Applications

  • Polymer Chemistry :
    • In materials science, this compound is used to create polymers with specific properties. Its reactivity allows it to participate in polymerization reactions, resulting in materials with tailored mechanical and thermal properties .
  • Adhesives and Coatings :
    • The compound's anhydride functionality is beneficial in formulating adhesives and coatings that require strong bonding capabilities and resistance to environmental factors .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsSynthesis of Cyclopropane-Containing DrugsDemonstrated high yields and selectivity in synthesizing key intermediates .
AgrochemicalsDevelopment of New HerbicidesIdentified effective derivatives with improved efficacy against target pests .
Materials SciencePolymerization StudiesShowed potential for creating high-performance polymers with enhanced properties .

Mechanism of Action

The mechanism of action of 2-methylcyclopropanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .

Comparison with Similar Compounds

Comparison with Structurally Similar Anhydrides

While direct data on 2-methylcyclopropanecarboxylic anhydride is absent, insights can be drawn from analogous compounds in the evidence:

2.1. Cyclopropane Derivatives
  • Methyl 2-Chloro-2-cyclopropylideneacetate ():

    • Used in synthesizing bioactive compounds like spirocyclopropaneoxazolines and Tadalafil analogs.
    • Reactivity: Undergoes Michael additions and Grignard reactions, leveraging the cyclopropane ring’s strain for regioselectivity.
    • Applications: Pharmaceutical intermediates and agrochemicals.
  • Cycloaliphatic Anhydrides ():

    • Examples: Methyl tetrahydrophthalic anhydride, hexahydrophthalic anhydride.
    • Properties: Low viscosity, high thermal stability, and resistance to moisture-induced hydrolysis.
    • Applications: Epoxy resin curing agents in electronics and coatings.
2.2. Aromatic and Aliphatic Anhydrides
  • 3-Hydroxyphthalic Anhydride (HP-API) (–8, 12):
    • Structure : Aromatic dicarboxylic acid anhydride modified with antibodies.
    • Function : Dual-action inhibitor of HIV-1 entry and SEVI amyloid fibril formation.
  • Inhibits HIV-1 gp120-CD4 binding (EC₅₀: 1.90–2.25 nM) .
  • Blocks SEVI fibril-mediated HIV infectivity enhancement by preventing β-sheet aggregation in PAP248-286 .

    • Mechanism : Binds both gp120 (KD: 5.27×10⁻⁷ M) and CD4 (KD: 4.43×10⁻⁸ M) via surface plasmon resonance (SPR) .
  • Succinic Anhydride ():

    • Applications : Protein modification (e.g., acetylated/琥珀酰化乳清蛋白 in food science).
    • Functional Impact : Enhances dough elasticity at 15% concentration but reduces acceptability at 40% .
  • Phthalic Anhydride ():

    • Synthesis : Oxidized from o-xylene or naphthalene.
    • Properties : High thermal stability (critical temperature: 333°C) , used in plastics (e.g., PVC) and dyes.
  • Acetic Anhydride ():

    • Hazard Profile : Flash point 49°C, autoignition at 316°C .
    • Applications : Acetylation agent in pharmaceuticals and cellulose acetate production.

Key Differences and Functional Implications

Property This compound* HP-API Succinic Anhydride Phthalic Anhydride
Structure Cyclopropane + methyl group Aromatic + antibody Aliphatic Aromatic
Reactivity High (strain-driven) Dual-binding Moderate High (electrophilic)
Application Limited data Antiviral microbicide Food science Plastics, dyes
Thermal Stability Not reported Stable up to 37°C Moderate High (333°C)

Biological Activity

2-Methylcyclopropanecarboxylic anhydride (MCPA) is a cyclic anhydride that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its three-membered cyclopropane ring, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of MCPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

MCPA is classified under the category of carboxylic anhydrides, which are known for their electrophilic nature. The chemical formula for MCPA is C10H14O3, and its structure includes a cyclopropane ring that introduces significant ring strain, enhancing its reactivity in various chemical reactions .

Biological Activities

MCPA exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that MCPA and related cyclopropane derivatives possess antimicrobial properties. Specifically, compounds containing cyclopropane rings have been shown to exhibit activity against various bacterial strains. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .

Antitumor Activity

Cyclopropane-containing compounds have also been investigated for their antitumor properties. MCPA has shown promise in inhibiting the proliferation of cancer cells in vitro. In one study, MCPA derivatives demonstrated cytotoxic effects against P388 leukemia cells with an IC50 value of 1.8 µM, indicating significant potential as a chemotherapeutic agent .

Enzyme Inhibition

MCPA has been identified as an inhibitor of DNA topoisomerase I, an enzyme critical for DNA replication and repair. The inhibition of this enzyme by MCPA may contribute to its antitumor effects by preventing cancer cell proliferation .

The biological activity of MCPA can be attributed to several mechanisms:

  • Electrophilic Reactivity : The strained cyclopropane ring enhances the electrophilic nature of MCPA, allowing it to react with nucleophiles in biological systems.
  • Interaction with Enzymes : MCPA's ability to inhibit enzymes like DNA topoisomerase I suggests that it may interfere with critical cellular processes such as DNA replication.
  • Cell Membrane Disruption : The antimicrobial activity may result from the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have highlighted the biological efficacy of MCPA:

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry reported that MCPA derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of cell wall synthesis .
  • Antitumor Properties : In vitro assays demonstrated that MCPA derivatives inhibited the growth of P388 leukemia cells. The study indicated that these compounds could serve as lead structures for developing new anticancer agents .
  • Enzyme Inhibition Studies : Research focused on the inhibition of DNA topoisomerase I revealed that MCPA derivatives were effective at low concentrations, suggesting potential applications in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTargetIC50 ValueReference
AntimicrobialS. aureusNot specified
AntimicrobialE. coliNot specified
AntitumorP388 leukemia cells1.8 µM
Enzyme InhibitionDNA topoisomerase ILow concentrations

Q & A

Q. What are the common synthetic routes for 2-methylcyclopropanecarboxylic anhydride, and how are reaction conditions optimized?

The synthesis typically involves dehydration of 2-methylcyclopropanecarboxylic acid using dehydrating agents like acetic anhydride under controlled temperatures (80–120°C). Key parameters include stoichiometry (1:1.2 molar ratio of acid to dehydrating agent), solvent choice (e.g., dry dichloromethane), and reaction duration (4–8 hours). Thermal dehydration under nitrogen atmosphere is preferred to minimize side reactions. Post-synthesis, isolation via vacuum distillation or column chromatography (SiO₂, ethyl acetate/hexane) ensures purity .

Q. How can the structure of this compound be confirmed experimentally?

Spectroscopic characterization is critical:

  • ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.2–1.8 ppm), while the anhydride carbonyl carbons resonate at δ 165–175 ppm.
  • IR : Strong absorbance at ~1800 cm⁻¹ (C=O stretching of anhydride) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 154.16 (calculated for C₈H₁₀O₃) confirms molecular weight .

Q. What safety protocols are essential for handling this compound in the lab?

Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.
  • Storage : In airtight containers under inert gas (argon) to prevent hydrolysis.
  • Fire safety : Keep away from ignition sources; use CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in [4+2] cycloaddition reactions?

The cyclopropane ring introduces significant angle strain (~60° vs. ideal 109.5°), enhancing its reactivity as a dienophile in Diels-Alder reactions. Computational studies (DFT) suggest that the electron-deficient anhydride group lowers the LUMO energy, facilitating interaction with dienes. Experimental yields for reactions with furan derivatives exceed 70% under mild conditions (25°C, 12 hours), with regioselectivity governed by steric effects of the methyl substituent .

Q. What strategies resolve contradictory data on the anhydride’s hydrolysis kinetics in aqueous vs. nonpolar solvents?

Discrepancies arise from solvent polarity and pH:

  • Aqueous basic conditions (pH >10) : Rapid hydrolysis to the dicarboxylate (half-life <1 hour at 25°C).
  • Nonpolar solvents (toluene) : Hydrolysis is negligible unless catalyzed by trace acids/bases. Kinetic studies using HPLC monitoring and Arrhenius analysis (Eₐ ≈ 45 kJ/mol in water) clarify these trends. Contradictory reports often stem from uncontrolled moisture in nonpolar systems .

Q. How can this compound be leveraged in peptide coupling reactions?

The anhydride acts as an acylating agent for amine groups. In a optimized protocol:

  • React with amino acids (1:1 molar ratio) in THF at 0°C.
  • Add triethylamine (1.5 equiv) to scavenge HCl.
  • Yields for N-acyl derivatives reach 85–90% with minimal racemization, confirmed by chiral HPLC. Competing hydrolysis is suppressed by maintaining anhydrous conditions .

Q. What role does the methyl substituent play in modulating the anhydride’s thermal stability?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C for the methyl-substituted derivative vs. 150°C for the unsubstituted analog. The methyl group sterically shields the anhydride moiety, reducing susceptibility to radical-mediated degradation. Differential scanning calorimetry (DSC) reveals a melting point of 45–50°C, critical for processing in polymer composites .

Methodological Guidance

Q. How to design an experiment comparing the catalytic efficiency of Lewis acids in anhydride-mediated acylations?

  • Variables : Screen catalysts (e.g., ZnCl₂, FeCl₃, AlCl₃) at 5 mol% loading.
  • Controls : Reactions without catalyst; monitor by TLC.
  • Metrics : Reaction rate (via in situ IR), yield (isolated product), and selectivity (NMR).
  • Example finding : FeCl₃ accelerates reactions 3-fold vs. ZnCl₂ due to stronger electrophilicity .

Q. What analytical techniques differentiate between mixed anhydride intermediates and symmetric byproducts?

  • ¹³C NMR : Mixed anhydrides show two distinct carbonyl signals (δ 168–172 ppm and δ 174–178 ppm).
  • X-ray crystallography : Resolves bond lengths (C-O ~1.36 Å in symmetric vs. 1.40 Å in mixed).
  • Kinetic profiling : Mixed anhydrides hydrolyze faster (pH 7, t₁/₂ = 2 hours) .

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